molecular formula C22H22BrN5O2 B3829292 2-[3-(4-bromophenyl)-1-(4-morpholinylacetyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole

2-[3-(4-bromophenyl)-1-(4-morpholinylacetyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole

Cat. No. B3829292
M. Wt: 468.3 g/mol
InChI Key: ZWDNGVJAKCLZAH-UHFFFAOYSA-N
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Description

This compound is a derivative of benzimidazole and pyrazole, both of which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities, including antifungal, antiviral, and anticancer properties . Pyrazoles are also biologically active and can exhibit antibacterial, antifungal, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction involving a 1,3-diketone or a beta-keto ester and hydrazine. The benzimidazole moiety could be formed through a reaction involving o-phenylenediamine and a carboxylic acid derivative .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the different functional groups. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the morpholinylacetyl group could participate in reactions involving the carbonyl group or the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its lipophilicity, which could influence its solubility and permeability properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, many benzimidazole derivatives are known to inhibit the enzyme tubulin, disrupting microtubule formation and thus cell division .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it, and its use should comply with relevant regulations .

Future Directions

Future research on this compound could involve further exploration of its biological activities, potentially through in vitro and in vivo studies. Additionally, modifications to its structure could be made to optimize its properties and improve its activity .

properties

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN5O2/c23-16-7-5-15(6-8-16)19-13-20(22-24-17-3-1-2-4-18(17)25-22)28(26-19)21(29)14-27-9-11-30-12-10-27/h1-8,20H,9-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDNGVJAKCLZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-bromophenyl)-1-(4-morpholinylacetyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole
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2-[3-(4-bromophenyl)-1-(4-morpholinylacetyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole
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2-[3-(4-bromophenyl)-1-(4-morpholinylacetyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole
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2-[3-(4-bromophenyl)-1-(4-morpholinylacetyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole
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2-[3-(4-bromophenyl)-1-(4-morpholinylacetyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole
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2-[3-(4-bromophenyl)-1-(4-morpholinylacetyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole

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